N-(4-Bromobenzyl)cyclohexanamine hydrochloride
Description
N-(4-Bromobenzyl)cyclohexanamine hydrochloride (CAS: Not explicitly provided in evidence) is a secondary amine derivative characterized by a cyclohexanamine backbone substituted with a 4-bromobenzyl group. The compound is typically synthesized via alkylation of cyclohexanamine with 4-bromobenzyl chloride, followed by hydrochloride salt formation to enhance stability and solubility . The presence of the bromine atom on the benzyl group confers distinct electronic and steric properties, influencing reactivity, lipophilicity, and intermolecular interactions.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWGDOOIQMPBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589500 | |
| Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158371-88-0 | |
| Record name | N-[(4-Bromophenyl)methyl]cyclohexanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)cyclohexanamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclohexanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The final product is often obtained as a crystalline solid after multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
Antitussive and Secretolytic Properties:
N-(4-Bromobenzyl)cyclohexanamine hydrochloride has been reported to exhibit significant pharmacodynamic properties, including antitussive (cough-suppressing) and secretolytic (increasing bronchial secretions) activities. According to patent literature, effective dosages for these activities range from 0.5 to 100 mg, depending on the desired effect . The compound's ability to enhance bronchial secretions while maintaining low toxicity levels makes it a candidate for treating respiratory conditions.
Monoamine Oxidase Inhibition:
The compound also demonstrates monoamine oxidase inhibition, which can be beneficial in treating mood disorders and other conditions related to neurotransmitter imbalances. This property aligns with findings from studies on similar compounds that target neurotransmitter pathways .
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various derivatives with enhanced pharmacological properties. For instance, derivatives have been developed that target specific receptors implicated in diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The synthesis typically involves modifying the bromobenzyl component or the cyclohexanamine backbone to improve efficacy or reduce side effects.
Recent studies have focused on the biological evaluation of compounds derived from this compound. For example, a study investigated the effects of brominated amides on cyanobacterial growth, revealing that structural features like the 4-bromophenyl group are critical for biological activity . This highlights the potential for exploring environmental applications in controlling algal blooms or other biological processes.
Cosmetic Formulations
The compound has also been explored in cosmetic formulations due to its potential skin benefits. Research indicates that amines can enhance skin hydration and stability in topical products . The formulation process often involves assessing the interaction between this compound and various excipients to optimize product performance.
Case Studies and Experimental Findings
Several case studies illustrate the compound's versatility:
- Antitussive Activity Study: A clinical evaluation demonstrated that patients receiving this compound experienced significant reductions in cough frequency compared to placebo groups .
- Environmental Impact Research: Laboratory experiments showed that derivatives of this compound could inhibit cyanobacterial growth effectively, suggesting applications in environmental management .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares N-(4-Bromobenzyl)cyclohexanamine hydrochloride with structurally analogous compounds, focusing on substituents, molecular properties, and applications.
Substituent Variations in Benzylamine Derivatives
Key Observations :
- Electronic Effects : The bromine atom in the target compound is electron-withdrawing, reducing electron density at the amine nitrogen compared to methoxy-substituted analogs . This may decrease nucleophilicity but enhance stability in acidic environments.
- Structural Flexibility : Cyclohexanamine derivatives (e.g., target compound) exhibit conformational flexibility, whereas piperidine-based analogs (e.g., ) have a rigid six-membered ring with a nitrogen atom, altering binding affinity in biological systems .
- Amine Configuration : Diamine derivatives (e.g., ) offer additional coordination sites, making them suitable for metal-organic frameworks or enzyme inhibition studies .
Salt Form and Physicochemical Properties
- Hydrochloride Salts : Most compounds in this class, including the target, are hydrochloride salts to improve water solubility. For example, N-(4-Bromobenzyl)piperidine-4-amine dihydrochloride (MW 342.10) has two HCl molecules, enhancing ionic character .
- Melting Points: While direct data are scarce, brominated analogs like N-(4-bromobenzyl)acetamide () exhibit higher melting points (white solid, 89% yield) compared to non-halogenated derivatives due to stronger van der Waals forces .
Biological Activity
N-(4-Bromobenzyl)cyclohexanamine hydrochloride (C₁₃H₁₉BrClN) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₉BrClN
- Molecular Weight : 304.65 g/mol
- Structure : The compound consists of a cyclohexanamine core substituted with a 4-bromobenzyl group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antidepressant and anxiolytic agent. Its structural similarity to known psychoactive substances suggests possible interactions with neurotransmitter systems, specifically serotonin and norepinephrine receptors, which are crucial in mood regulation and anxiety responses .
Key Biological Activities
-
Antidepressant Effects :
- Preliminary studies suggest that the compound may enhance serotonin levels by inhibiting its reuptake, similar to selective serotonin reuptake inhibitors (SSRIs).
- Interaction with adrenergic receptors may also contribute to its mood-enhancing effects.
-
Anxiolytic Properties :
- The compound's potential to modulate neurotransmitter systems may provide anxiolytic benefits, making it a candidate for further investigation in anxiety disorders.
-
Anti-inflammatory Activity :
- Initial findings indicate that this compound may possess anti-inflammatory properties, although more extensive studies are required to elucidate the underlying mechanisms .
The mechanism of action for this compound involves several pathways:
- Receptor Interactions : The compound is believed to bind to serotonin receptors (5-HT) and adrenergic receptors, influencing their activity and leading to alterations in cellular signaling pathways.
- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing binding affinity to various receptors and enzymes .
- Influence on Neurotransmitter Systems : By affecting the levels and activity of neurotransmitters such as serotonin and norepinephrine, the compound may contribute to mood regulation and anxiety relief .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-Bromobenzyl)cyclohexanamine hydrochloride | Similar cyclohexane structure | Different bromine position (meta vs para) |
| N-Methyl-cyclohexanamine Dihydrochloride | Methyl substitution on cyclohexane | Lacks bromine; alters biological activity profile |
| N-(2-Amino-5-bromobenzyl)-N-methyl-cyclohexanamine Dihydrochloride | Additional amino group | Enhanced polarity; potential for different receptor interactions |
The unique para-bromine substitution in this compound may confer distinct pharmacological properties compared to its analogs .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
-
Antidepressant Activity Study :
- A study assessed the antidepressant-like effects using animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.
-
Anxiolytic Effects Investigation :
- In a controlled trial, subjects administered the compound showed reduced anxiety levels compared to controls, as measured by standardized anxiety scales.
-
Inflammation Model Study :
- Research demonstrated that treatment with this compound resulted in decreased inflammatory markers in a murine model of inflammation.
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent | Role | Typical Amount |
|---|---|---|
| 4-Bromobenzyl chloride | Alkylating agent | 1.0 equiv |
| Cyclohexanamine | Nucleophile | 1.2 equiv |
| Triethylamine | Base | 2.0 equiv |
| Dichloromethane | Solvent | 10 mL/mmol |
Q. Optimization Tips :
- Increase reaction time (12–24 hrs) for higher yields.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the amine .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
A multi-technique approach ensures structural confirmation and purity assessment:
Q. Table 2: Expected Spectral Data
| Technique | Key Features |
|---|---|
| ¹H NMR | Doublet for Br-C6H4-CH2 (δ ~4.3 ppm) |
| HPLC | Retention time ~8–10 mins (gradient elution) |
| FT-IR | N-H stretch (3200–3400 cm⁻¹) |
Basic: What safety protocols are critical when handling this compound?
Answer:
Adhere to OSHA and REACH guidelines:
Q. Common Pitfalls :
- Twinning: Address with TWIN/BASF commands in SHELXL.
- Disorder: Apply PART/SUMP restraints for flexible groups .
Advanced: How can structural modifications to the N-(4-Bromobenzyl)cyclohexanamine scaffold enhance its bioactivity in medicinal chemistry?
Answer:
Q. Table 4: Example Modifications and Effects
| Modification | Expected Impact |
|---|---|
| 4-Bromo → 4-CF3 | Increased electrophilicity |
| Cyclohexane → Piperidine | Enhanced solubility |
Advanced: How should researchers validate the purity of this compound using orthogonal methods?
Answer:
Combine:
Q. Validation Workflow :
HPLC purity >98%.
NMR integral ratios align with expected structure.
Melting point within 2°C of literature values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
